Fmoc-d-pro-opfp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

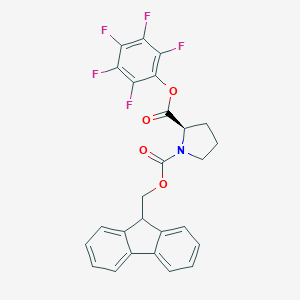

Fmoc-d-pro-opfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molar mass of 503.42 g/mol and a Hill Formula of C₂₆H₁₈F₅NO₄ .

Synthesis Analysis

Fmoc-d-pro-opfp is a pre-formed pentafluorophenyl ester used for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The coupling rate is rapid and few side products are formed in the presence of HOBt .

Molecular Structure Analysis

The molecular structure of Fmoc-d-pro-opfp consists of 58 bonds in total, including 40 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also contains 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .

Chemical Reactions Analysis

Fmoc-d-pro-opfp is used in Fmoc solid-phase peptide synthesis . The reaction type is suitable for this compound .

Physical And Chemical Properties Analysis

Fmoc-d-pro-opfp appears as a white to slight yellow to beige powder . It has a melting point range of 120 - 130 °C . It is clearly soluble in DMF (0.5 mmole in 3 ml DMF) .

Scientific Research Applications

- The Fmoc group can be selectively removed using basic secondary amines, allowing controlled deprotection during peptide assembly .

- Fmoc-d-pro-opfp provides flexibility in end-game strategies, mitigating the challenges posed by nucleophilic secondary-amine reagents .

- Fmoc-d-pro-opfp, when combined with other amino acids, contributes to the formation of hydrogels with applications in drug delivery, tissue engineering, and wound healing .

Peptide Synthesis:

Orthogonal Deprotection Strategy:

Hydrogel Formation:

Proline Analogues in Peptide Design:

Safety and Hazards

Future Directions

Fmoc-d-pro-opfp is a valuable tool in peptide synthesis and its use enables bromophenol blue monitoring of amide bond formation . It is particularly useful in applications where amino acids are partially racemized during coupling . Future research may continue to explore its potential in peptide synthesis and other related applications.

Mechanism of Action

Target of Action

Fmoc-d-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .

Mode of Action

Fmoc-d-Pro-OPfp acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . This compound enables the monitoring of amide bond formation through bromophenol blue .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-d-Pro-OPfp is the peptide synthesis pathway. In this pathway, Fmoc-d-Pro-OPfp is used to couple proline residues, facilitating the formation of peptide bonds . The downstream effects of this action include the successful synthesis of the desired peptide.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor for its use in peptide synthesis .

Result of Action

The result of Fmoc-d-Pro-OPfp’s action is the successful coupling of proline residues during peptide synthesis

Action Environment

The action of Fmoc-d-Pro-OPfp can be influenced by various environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with recommended storage temperatures being -15°C to -25°C . Additionally, the compound’s solubility can be influenced by the solvent used, with DMF being a commonly used solvent .

properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125281-38-1 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)